![molecular formula C16H14FNO4 B5726161 methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate, commonly known as MFE, is a chemical compound that belongs to the class of benzoate esters. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFE is primarily used as a research tool in the development of new drugs and as a probe in biological studies.
Mecanismo De Acción
The mechanism of action of MFE is not well understood. However, it is believed that MFE exerts its biological effects by interacting with various biological targets such as enzymes and receptors. MFE has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to bind to various receptors such as the serotonin receptor.
Biochemical and Physiological Effects:
MFE has been shown to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. MFE has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of MMPs, enzymes that play a key role in the degradation of extracellular matrix proteins. MFE has been shown to exhibit cytotoxic activity against various cancer cell lines. It has also been shown to exhibit antiviral activity against the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MFE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MFE is stable under normal laboratory conditions and can be stored for extended periods. MFE is also relatively inexpensive compared to other research tools such as antibodies and recombinant proteins. However, MFE has certain limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. MFE also has limited selectivity for certain biological targets, which can limit its usefulness in certain studies.
Direcciones Futuras
MFE has several potential future directions. It can be used as a starting point for the development of new drugs with potential therapeutic applications. MFE can also be modified to improve its selectivity for certain biological targets. Further studies are needed to understand the mechanism of action of MFE and its potential applications in various fields. MFE can also be used in combination with other research tools such as antibodies and recombinant proteins to study complex biological systems.
Métodos De Síntesis
MFE is synthesized by reacting methyl 4-hydroxybenzoate with 2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product, MFE. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
MFE has found various applications in scientific research. It is primarily used as a research tool in the development of new drugs. MFE acts as a scaffold for the design of new compounds with potential therapeutic applications. It has been used as a starting point for the development of new anticancer, anti-inflammatory, and antiviral drugs. MFE has also been used as a probe in biological studies. It is used to study the interaction of drugs with various biological targets such as enzymes and receptors.
Propiedades
IUPAC Name |
methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-21-16(20)11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVSZIGTBELLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
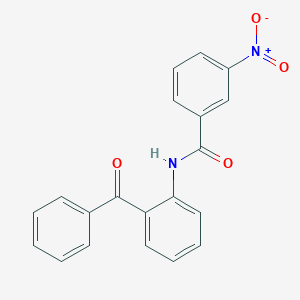
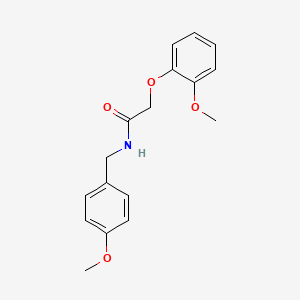
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)
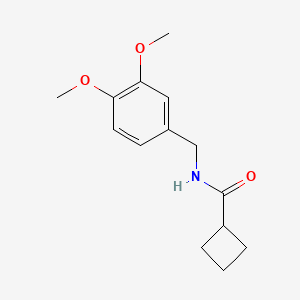
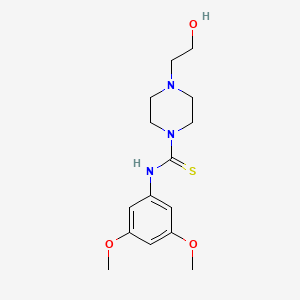
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)

![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
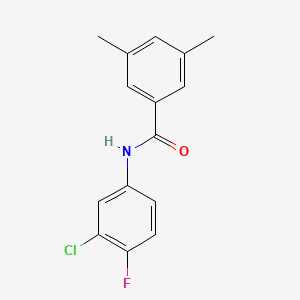

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
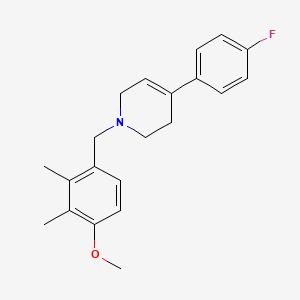
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)